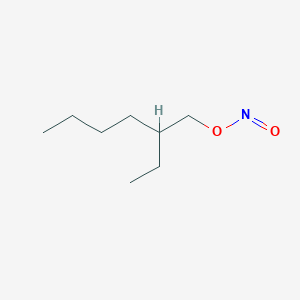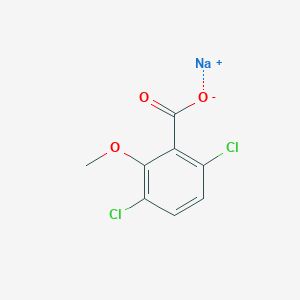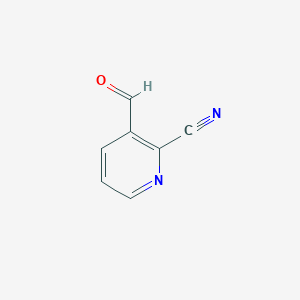
2-Ethylhexyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl nitrite (EHN) is a chemical compound with the molecular formula C8H17NO2. It is a clear, yellow liquid with a fruity odor that is commonly used as a reagent in organic synthesis and as a fuel additive. EHN is a member of the nitrite family, which are compounds that contain the NO2 group.
Wirkmechanismus
2-Ethylhexyl nitrite is a nitrite compound that acts as a vasodilator. It works by relaxing the smooth muscles in blood vessels, which leads to an increase in blood flow. This mechanism of action is similar to that of other nitrite compounds such as sodium nitrite and amyl nitrite.
Biochemische Und Physiologische Effekte
2-Ethylhexyl nitrite has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, heart, and other organs. 2-Ethylhexyl nitrite has also been shown to reduce blood pressure and improve oxygen delivery to tissues. These effects make 2-Ethylhexyl nitrite a potential therapeutic agent for the treatment of various conditions such as heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethylhexyl nitrite has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. 2-Ethylhexyl nitrite is also relatively non-toxic and has a low risk of explosion or combustion. However, 2-Ethylhexyl nitrite can be difficult to handle due to its volatility and reactivity with other chemicals.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethylhexyl nitrite. One area of interest is the development of 2-Ethylhexyl nitrite as a therapeutic agent for the treatment of cardiovascular disease. Another area of interest is the use of 2-Ethylhexyl nitrite as a fuel additive to improve the performance of diesel engines. Finally, further research is needed to better understand the mechanism of action of 2-Ethylhexyl nitrite and its potential uses in other areas of medicine and industry.
Synthesemethoden
2-Ethylhexyl nitrite can be synthesized by reacting 2-ethylhexanol with nitric acid and sulfuric acid. The reaction yields 2-Ethylhexyl nitrite and water as byproducts. This method of synthesis is commonly used in industry due to its efficiency and low cost.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl nitrite has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of various organic compounds such as esters, amides, and nitroalkanes. 2-Ethylhexyl nitrite is also used as a fuel additive to increase the cetane number of diesel fuel.
Eigenschaften
CAS-Nummer |
1653-42-5 |
|---|---|
Produktname |
2-Ethylhexyl nitrite |
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-ethylhexyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DAQIQPHKWNXNKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CON=O |
Kanonische SMILES |
CCCCC(CC)CON=O |
Andere CAS-Nummern |
1653-42-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

